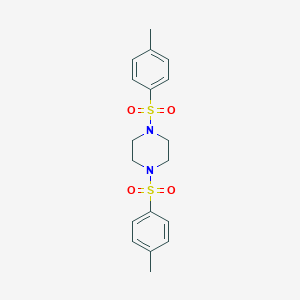

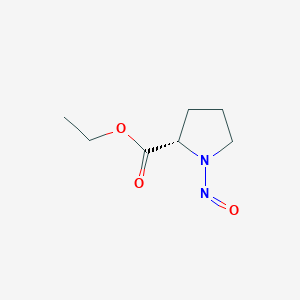

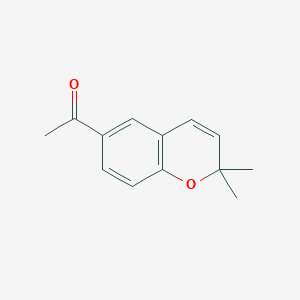

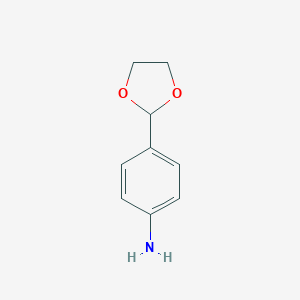

4-(1,3-Dioxolan-2-yl)aniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aniline derivatives can involve multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions, as demonstrated in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline with a high overall yield of 72.0% . Another example is the synthesis of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline, which involved SN2-Ar aminations, N-acylations, and Williamson etherifications . These methods highlight the versatility and complexity of aniline derivative synthesis.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques. For instance, the structure of the synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline was confirmed by elemental analyses, IR spectra, and 1H NMR . Similarly, the structure of 2-(1,2,4-oxadiazol-5-yl)anilines was elucidated using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding . These studies demonstrate the importance of structural characterization in understanding the properties of aniline derivatives.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions, including self-assembly processes. For example, 4-(1,2-diphenylbut-1-en-1-yl)aniline was used to create self-assembled nanoparticles . Additionally, the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involved a one-pot reaction of amidoximes with isatoic anhydrides, showcasing the reactivity of aniline derivatives in creating heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The self-assembly of 4-(1,2-diphenylbut-1-en-1-yl)aniline into nanoparticles suggests amphiphilic properties . The dendrimers based on 4-(n-octyloxy)aniline exhibited the ability to self-organize in solution and form spherical nano-aggregates, indicating their potential in nanotechnology applications . The electrochemical synthesis of a polymer based on an aniline derivative in aqueous solution further highlights the conductive properties of these compounds, which can be utilized in dye-sensitized solar cells .

Wissenschaftliche Forschungsanwendungen

Application 1: Preparation of Luminogens and Fluorescent Polyimides

- Scientific Field : Chemistry, specifically Organic Synthesis and Polymer Chemistry .

- Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used as a reagent in the preparation of luminogens and fluorescent polyimides . Luminogens are substances that emit light upon stimulation, and fluorescent polyimides are a type of polymer that can emit light. These materials have applications in various fields, including optoelectronics and bioimaging.

Application 2: Synthesis of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

- Scientific Field : Chemistry, specifically Organic Synthesis .

- Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used in the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide . This compound could potentially have various applications in the field of organic chemistry.

Application 3: Synthesis of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used in the synthesis of Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate . This compound could potentially have various applications in the field of organic chemistry.

Application 4: Reduction to 4-Aminophenol

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” can be reduced to 4-Aminophenol . 4-Aminophenol is a useful compound in the synthesis of pharmaceuticals, dyes, and rubber chemicals.

- Methods of Application or Experimental Procedures : The reduction was carried out with platinum(IV) oxide and hydrogen in ethanol at 20 - 30℃ for 1.5 hours .

Application 5: Preparation of Small Molecule Caspase-3 Inhibitors

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : “4-(1,3-Dioxolan-2-yl)aniline” is used in the preparation of a novel class of small molecule caspase-3 inhibitors . Caspase-3 is a protein that plays a key role in programmed cell death, and inhibitors of this protein have potential applications in the treatment of diseases such as cancer.

Application 6: Synthesis of Compounds Used as Herbicides, Fungicides, and Pesticides

Eigenschaften

IUPAC Name |

4-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSXXZWXWHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456105 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-yl)aniline | |

CAS RN |

19073-14-4 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)